molecular formula C13H17FN2O4S B607093 DGJ-pFPhT CAS No. 1609458-32-3

DGJ-pFPhT

Cat. No. B607093
M. Wt: 316.3474
InChI Key: WPBCEOLJVINCLL-NOOOWODRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DGJ-pFPhT is a human α-galactosidase A ligand. It is capable of stabilizing α-Gal A and restoring trafficking.

Scientific Research Applications

  • Cellular Imaging and Tracking : DGJ-pFPhT has been used in cellular imaging, particularly in tracking dendritic cells (DCs) in vivo using magnetic resonance imaging (MRI). This is significant for understanding the behavior of cellular vaccines in cancer and infectious disease treatments. The use of perfluoropolyether (PFPE) agents, which may be related to DGJ-pFPhT, has shown that DCs can be labeled without impacting their viability, phenotype, or function, and tracked in vivo by MRI. This application is critical for advancing cellular therapies by providing insights into the location, migration, and fate of cells after administration to patients (Helfer et al., 2010).

  • Molecular Interactions and Nanotechnology : DGJ-pFPhT plays a role in studying molecular interactions and has applications in nanotechnology. Techniques like pulsed field gradient nuclear magnetic resonance (PFG-NMR) spectroscopy, which may utilize compounds similar to DGJ-pFPhT, are used for assessing interactions in chemical systems. This has implications in understanding the behavior of biopolymers and their applications in material science, as well as the role of anions in homogenous transition metal catalysis (Cozzolino et al., 2008).

  • Biotechnology and Gene Expression Monitoring : In the field of biotechnology, DGJ-pFPhT's related compounds are used for tagging proteins and monitoring gene expression in living cells. This application is pivotal for understanding cellular processes and developing new approaches in biology and medicine. The use of green fluorescent protein (GFP), for instance, enables the noninvasive monitoring of temperature changes in individual cells, providing a tool for fundamental research in molecular biology and therapeutic studies (Donner et al., 2012).

  • Photovoltaic Research : DGJ-pFPhT may also find applications in photovoltaic research. Studies involving compounds like P3HT:PCBM blends, which are relevant in organic photovoltaic technologies, indicate the importance of DGJ-pFPhT-related compounds in understanding the dynamics of charge transfer states and their impact on device performance. This research helps in developing more efficient solar cells with reduced energy loss (Grancini et al., 2011).

properties

CAS RN

1609458-32-3

Product Name

DGJ-pFPhT

Molecular Formula

C13H17FN2O4S

Molecular Weight

316.3474

IUPAC Name

(2R,3S,4R,5S)-N-(4-fluorophenyl)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carbothioamide

InChI

InChI=1S/C13H17FN2O4S/c14-7-1-3-8(4-2-7)15-13(21)16-5-10(18)12(20)11(19)9(16)6-17/h1-4,9-12,17-20H,5-6H2,(H,15,21)/t9-,10+,11+,12-/m1/s1

InChI Key

WPBCEOLJVINCLL-NOOOWODRSA-N

SMILES

O[C@@H]1[C@H](O)[C@@H](O)CN(C(NC2=CC=C(F)C=C2)=S)[C@@H]1CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DGJ-pFPhT;  DGJ pFPhT;  DGJpFPhT; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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